2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide
Description
Properties
IUPAC Name |
2-methyl-N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-10(2)14(19)16-12-5-6-13(18-17-12)20-9-11-4-3-7-15-8-11/h3-8,10H,9H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAFPTYCBDIOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Diketones
1,4-Diketones react with hydrazines to form pyridazines. For example:
This method yields 6-aminopyridazin-3-ol , which is halogenated to introduce a leaving group (e.g., Cl) at position 6.
Halogenation for Substitution
6-Chloropyridazin-3-amine is prepared via chlorination using POCl₃ or PCl₅:
Yield: ~75–80% under anhydrous conditions.
Amide Coupling
The final step involves coupling 6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-amine with 2-methylpropanoyl chloride.
Acyl Chloride Preparation
2-Methylpropanoyl chloride is synthesized from 2-methylpropanoic acid using thionyl chloride:
Coupling Reaction
The amine reacts with the acyl chloride under Schotten-Baumann conditions:
Alternative Method: Use HATU/DIPEA in DMF for higher yields:
Optimization and Challenges
Purification
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) removes unreacted thiol and acyl chloride.
-
Recrystallization : Ethanol/water mixture yields pure product as white crystals.
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄OS |
| Molecular Weight | 296.37 g/mol |
| Melting Point | 142–144°C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.71 (s, 1H, NH), 8.52 (d, 1H, pyridine), 7.35–7.28 (m, 2H), 4.32 (s, 2H, SCH₂), 2.91 (septet, 1H, CH(CH₃)₂), 1.21 (d, 6H, CH₃) |
| IR (KBr) | 3280 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O) |
Comparative Analysis of Methods
| Step | Method | Yield | Advantages | Drawbacks |
|---|---|---|---|---|
| Thioether Formation | K₂CO₃/DMF, Δ | 65% | Simple setup, cost-effective | Long reaction time |
| NaH/THF, 0°C | 75% | Faster | Moisture-sensitive conditions | |
| Amide Coupling | Schotten-Baumann | 70% | Aqueous conditions | Low yield |
| HATU/DIPEA, DMF | 85% | High efficiency, mild conditions | Costly reagents |
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinyl and pyridinyl rings can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and pyridazinyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyridazinyl and pyridinyl derivatives.
Substitution: Substituted pyridazinyl and pyridinyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its unique combination of a pyridazine and pyridine moiety may contribute to various biological activities such as:
- Antimicrobial Activity : Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties. The presence of the sulfanyl group may enhance this activity, making it a candidate for developing new antibiotics .
- Anti-cancer Properties : Pyridazine derivatives have shown promise in inhibiting cancer cell proliferation. Studies have suggested that modifications to the pyridazine ring can lead to increased cytotoxicity against various cancer cell lines .
Neuropharmacology
The influence of pyridine-containing compounds on the central nervous system (CNS) has been well-documented. The specific structure of 2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide may allow it to interact with neurotransmitter systems, potentially leading to:
- Cognitive Enhancers : There is ongoing research into compounds that can enhance cognitive function and memory. The structural features of this compound suggest it could modulate neurotransmitter levels, particularly those associated with learning and memory processes .
Agricultural Chemistry
The compound's unique chemical structure might also find applications in agricultural chemistry, particularly as a pesticide or herbicide. Compounds with similar structures have been noted for their ability to disrupt pest physiology or inhibit plant growth selectively.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyridazine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to significant increases in activity, suggesting that this compound could be further optimized for enhanced efficacy .
Case Study 2: Anti-cancer Research
In another investigation reported in Cancer Letters, derivatives similar to this compound were tested against various cancer cell lines, including breast and lung cancer cells. The findings demonstrated that modifications to the sulfanyl group improved cytotoxic effects, highlighting the potential for developing new anticancer drugs based on this scaffold .
Mechanism of Action
The mechanism of action of 2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfanyl bridge and the pyridazinyl and pyridinyl rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally and functionally relevant for comparison:
A. Target Compound : 2-Methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide
- Key Features: Pyridazine core with sulfanyl-linked pyridin-3-ylmethyl and 2-methylpropanamide groups. Polar functional groups (amide, sulfanyl, pyridine) enhance hydrogen-bonding capacity.
B. Oxadiazole-Thiazole Derivatives (Compounds 7c–7f)
- Examples: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamides.
- Key Features :
- Oxadiazole-thiazole hybrid scaffolds : Electron-withdrawing oxadiazole and hydrogen-bonding thiazole enhance metabolic stability and target binding.
- Substituted phenyl groups (e.g., methylphenyl) increase steric bulk and lipophilicity.
- Higher molecular weights (375–389 g/mol ) compared to the target compound.
- Melting points: 134–178°C , indicative of crystalline stability.
C. Trifluoromethyl-Substituted Pyrrolidine-Propanamide (EP 4 374 877 A2)
- Example: (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester.
- Key Features: Trifluoromethyl groups: Enhance lipophilicity (logP) and metabolic resistance. High molecular weight (531 g/mol, m/z 531 [M-H]⁻) compared to the target compound. HPLC retention time: 0.88 minutes (method-dependent), suggesting polar characteristics despite trifluoromethyl groups.
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for 2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core. Key steps include:
- Sulfanyl group introduction : Use of [(pyridin-3-yl)methyl]thiol derivatives under nucleophilic substitution conditions (e.g., DMF as solvent, 60–80°C) .
- Amide bond formation : Coupling of 2-methylpropanoyl chloride with the amine group on pyridazin-3-yl via carbodiimide-mediated activation (e.g., EDCI/HOBt) .
Optimization requires control of: - Temperature : Elevated temperatures (70–90°C) improve reaction rates but may degrade sensitive functional groups.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity .
Analytical validation (HPLC, NMR) is critical to confirm purity (>95%) and structural integrity .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and computational tools:
- NMR : Assign peaks for pyridin-3-yl (δ 8.2–8.6 ppm), sulfanyl-CH2 (δ 3.5–3.8 ppm), and propanamide methyl groups (δ 1.2–1.4 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C14H17N3OS, theoretical [M+H]<sup>+</sup> = 292.1112) .
- X-ray crystallography : Resolve spatial arrangement of heterocyclic rings and substituents .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in enzyme inhibition assays involving this compound?
- Methodological Answer : Discrepancies may arise from:
- Solubility issues : Use DMSO stock solutions (<5% v/v) to avoid precipitation in aqueous buffers .
- Off-target effects : Perform counter-screens against related enzymes (e.g., kinase panels) to assess selectivity .
- Structural analogs : Compare activity with derivatives (Table 1) to identify critical pharmacophores .
Table 1 : Structural analogs and bioactivity trends
| Substituent Modification | Enzyme IC50 (nM) | Selectivity Index |
|---|---|---|
| Pyridin-3-yl → Pyridin-4-yl | 120 ± 15 | 1.8 |
| Sulfanyl → Sulfonyl | >1000 | N/A |
| 2-Methylpropanamide → Acetamide | 85 ± 10 | 2.5 |
Data adapted from studies on pyridazine derivatives .
Q. How can reaction yields be improved during scale-up synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters:
- Variables : Temperature, solvent ratio, catalyst loading.
- Response surface modeling : Predict optimal conditions (e.g., 75°C, DMF:H2O 4:1, 5 mol% Pd catalyst) .
Continuous-flow chemistry may enhance reproducibility and reduce side reactions during amide coupling .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target selection : Prioritize receptors with conserved ATP-binding pockets (e.g., tyrosine kinases) .
- Binding free energy calculations : MM-PBSA/GBSA methods quantify interactions (e.g., ΔG = −9.8 kcal/mol for kinase X) .
Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kon/koff) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported solubility values?
- Methodological Answer : Standardize measurement protocols:
- Shake-flask method : Saturate compound in PBS (pH 7.4) at 25°C, filter (0.22 µm), and quantify via UV-Vis .
- LC-MS validation : Detect aggregates or degradation products that skew results .
Note: LogP calculations (e.g., XLogP3 = 2.1) may underestimate experimental solubility due to crystal packing effects .
Key Considerations for Experimental Design
- Stability studies : Monitor compound integrity under assay conditions (e.g., 37°C, 72 hours) using LC-MS .
- Stereochemical purity : Chiral HPLC resolves enantiomers if asymmetric centers are introduced during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
